molecular formula C19H25FO3 B1206529 12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one CAS No. 1649-21-4

12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one

Cat. No. B1206529
CAS RN: 1649-21-4
M. Wt: 320.4 g/mol
InChI Key: SWCGYQXTFNYYSV-HPLVRFQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Androgen Response Modulation

7alpha,11beta-Dimethyl-19-nortestosterone, a compound structurally related to 12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one, has been identified as a potent and selective androgen response modulator. It possesses enhanced properties such as improved androgen receptor binding, androgenic activity, and an increased anabolic:androgenic ratio compared to its monomethyl homologs. This suggests potential applications in modulating androgen response for therapeutic purposes (Cook & Kepler, 2005).

Anabolic Activity of Fluorosteroids

A study synthesized various 9alpha-fluorosteroids, including compounds structurally similar to 12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one. The synthesized compounds displayed varying levels of anabolic activity, with some demonstrating higher anabolic activity than others. This indicates the potential use of structurally related fluorosteroids in developing anabolic agents (Reyes-Moreno et al., 2009).

Microbial Transformation and Synthesis

Microbial transformation presents a method for synthesizing and modifying steroid compounds. Studies involving the microbial transformation of steroids similar to 12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one yielded various hydroxylated metabolites. These transformations provide insights into biosynthetic pathways and potential applications in producing novel steroid derivatives with desired properties (Lobastova et al., 2009; Xiong et al., 2006).

Estrogen Receptor Imaging

Derivatives of fluorinated estrogens, such as 4F-M[(18)F]FES, have been developed for positron emission tomography (PET) imaging of estrogen receptor densities in breast cancer patients. The synthesis and application of these compounds in medical imaging demonstrate the potential of structurally related compounds, like 12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one, in diagnostic imaging and possibly in the treatment of estrogen receptor-positive cancers (Ahmed et al., 2007).

properties

CAS RN

1649-21-4

Product Name

12alpha-Fluoro-11beta,17beta-dihydroxyandrosta-1,4-dien-3-one

Molecular Formula

C19H25FO3

Molecular Weight

320.4 g/mol

IUPAC Name

(8S,9S,10R,11R,12R,13S,14S,17S)-12-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H25FO3/c1-18-8-7-11(21)9-10(18)3-4-12-13-5-6-14(22)19(13,2)17(20)16(23)15(12)18/h7-9,12-17,22-23H,3-6H2,1-2H3/t12-,13-,14-,15+,16+,17-,18-,19-/m0/s1

InChI Key

SWCGYQXTFNYYSV-HPLVRFQDSA-N

Isomeric SMILES

C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2[C@H]([C@@H]([C@]4([C@H]3CC[C@@H]4O)C)F)O

SMILES

CC12C=CC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O

Canonical SMILES

CC12C=CC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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